N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14777955
InChI: InChI=1S/C21H22N4O3S/c1-28-15-9-7-14(8-10-15)16-11-12-20(27)25(24-16)13-19(26)23-21-22-17-5-3-2-4-6-18(17)29-21/h7-12H,2-6,13H2,1H3,(H,22,23,26)
SMILES:
Molecular Formula: C21H22N4O3S
Molecular Weight: 410.5 g/mol

N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

CAS No.:

Cat. No.: VC14777955

Molecular Formula: C21H22N4O3S

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide -

Specification

Molecular Formula C21H22N4O3S
Molecular Weight 410.5 g/mol
IUPAC Name 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide
Standard InChI InChI=1S/C21H22N4O3S/c1-28-15-9-7-14(8-10-15)16-11-12-20(27)25(24-16)13-19(26)23-21-22-17-5-3-2-4-6-18(17)29-21/h7-12H,2-6,13H2,1H3,(H,22,23,26)
Standard InChI Key KSEBCAWJVLGROV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=C(S3)CCCCC4

Introduction

The compound N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic molecule featuring a unique combination of structural components. It includes a thiazole ring fused with a cycloheptane structure, alongside a pyridazine moiety. This compound is of interest due to its potential biological activities and interactions with various biological targets, making it a subject for pharmacological studies.

Synthesis

The synthesis of N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step synthetic routes. These steps may include:

  • Formation of the thiazole ring.

  • Synthesis of the pyridazine moiety.

  • Coupling reactions to link the thiazole and pyridazine components.

  • Introduction of the methoxyphenyl group.

Each step must be optimized for yield and purity to obtain the final product.

Biological Activities and Potential Applications

Preliminary studies suggest that compounds with similar structures exhibit notable biological activities, including:

  • Antimicrobial and Antitumor Activities: These activities are common among compounds featuring thiazole and pyridazine rings.

  • Anti-inflammatory Properties: Some related compounds have shown anti-inflammatory effects, although specific data for this compound is not available.

Compound NameStructural FeaturesBiological Activity
N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamideThiazole + Pyridazine + MethoxyphenylPotential Antimicrobial/Antitumor
N-(3-Chloro...)Thiazole + PyridazineAntimicrobial
N-{2-[3-(4-Methoxy...]}Pyridazine onlyAntitumor

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